molecular formula C24H17BrN4O3S B11660032 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

Cat. No.: B11660032
M. Wt: 521.4 g/mol
InChI Key: XLOFARNHYSKLDF-RPPGKUMJSA-N
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Description

N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE is a complex organic compound that features a benzodioxole and a thiazole moiety

Properties

Molecular Formula

C24H17BrN4O3S

Molecular Weight

521.4 g/mol

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide

InChI

InChI=1S/C24H17BrN4O3S/c25-19-11-22-21(31-14-32-22)10-17(19)12-26-29-23(30)16-6-8-18(9-7-16)27-24-28-20(13-33-24)15-4-2-1-3-5-15/h1-13H,14H2,(H,27,28)(H,29,30)/b26-12+

InChI Key

XLOFARNHYSKLDF-RPPGKUMJSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=C(C=C3)NC4=NC(=CS4)C5=CC=CC=C5)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=C(C=C3)NC4=NC(=CS4)C5=CC=CC=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bromine, hydrazine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs.

    Material Science: Its unique properties make it a candidate for use in advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.

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